BenchChemオンラインストアへようこそ!

D-Tetrahydropalmatine

Dopamine Receptors Receptor Binding Assays Neuropharmacology

Select d-THP for reproducible D1 receptor studies, distinct from l-THP's high-affinity profile (Ki: 1.8 µM vs. 124 nM). Ideal for milder pharmacokinetic studies (lower AUC/Cmax) and specific CYP2D6 inhibition assays. Avoid racemic mixtures to ensure chirally-pure, interpretable data. Buy ≥98% pure d-THP for validated in vitro/vivo research.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 10097-84-4
Cat. No. B1681284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tetrahydropalmatine
CAS10097-84-4
Synonyms(+-)-isomer of tetrahydropalmatine
(R)-isomer;  corydalis B of tetrahydropalmatine
(S)-isomer of tetrahydropalmatine
5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-6H-dibenzo(a,g)quinolizine
corydalis B
gindarin
HCl of tetrahydropalmatine
HCl(+-)-isomer of tetrahydropalmatine
HCl(R)-isomer of tetrahydropalmatine
HCl(S)-isomer of tetrahydropalmatine
levo-tetrahydropalmatine
rotundine
Rotundium
tetrahydropalmatine
tetrahydropalmitine
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
InChIInChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1
InChIKeyAEQDJSLRWYMAQI-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D-Tetrahydropalmatine (CAS 10097-84-4) Procurement and Research Guide


D-Tetrahydropalmatine (d-THP, CAS 10097-84-4) is an isoquinoline alkaloid found in plants of the Corydalis genus . It functions as a dopamine receptor antagonist, exhibiting a distinct binding preference for D1 receptors over D2 receptors in vitro . This compound also acts as an organic cation transporter 1 (OCT1) inhibitor [1]. Given its specific chiral form, the stereochemistry is a critical determinant of its biological activity, distinguishing it from its enantiomers and the racemic mixture.

Why d-Tetrahydropalmatine Cannot Be Substituted with Other THP Isomers


Tetrahydropalmatine (THP) is a chiral molecule with two enantiomers, d-THP and l-THP, and a racemic mixture (dl-THP). Stereospecificity is paramount for THP's biological activity, and simple substitution between these forms is not scientifically valid. Pharmacokinetic studies demonstrate significantly different plasma concentrations and exposure (AUC) profiles between the enantiomers [1]. Furthermore, the receptor binding profiles are distinct, with l-THP showing a markedly different affinity pattern compared to d-THP . The choice of enantiomer or racemate directly impacts the observed pharmacological and toxicological outcomes in research models, making the selection of the precise compound essential for reproducible and meaningful results.

Quantitative Evidence for D-Tetrahydropalmatine Differentiation


Distinct Dopamine Receptor Binding Profile Differentiates d-THP from l-THP

d-THP and l-THP exhibit significantly different dopamine receptor binding profiles. In rat brain membrane assays, d-THP shows a binding affinity for the D1 receptor with a Ki of 1.8 ± 0.3 μM and for the D2 receptor with a Ki of 0.7 ± 0.2 μM . In contrast, l-THP (Rotundine) demonstrates a much higher affinity for both receptors, with reported Ki values of 124 nM for D1 and 388 nM for D2 . The reversal of D1/D2 selectivity and the orders of magnitude difference in absolute affinities mean these compounds are not interchangeable in experiments focused on dopaminergic pathways.

Dopamine Receptors Receptor Binding Assays Neuropharmacology

Stereoselective Pharmacokinetics Lead to Significantly Different In Vivo Exposure Between Enantiomers

The pharmacokinetic profiles of d-THP and l-THP are stereoselective and significantly different. Following oral administration of the racemate (dl-THP) in rats, the plasma levels of the l-THP enantiomer were consistently higher than those of the d-THP enantiomer across all eight animals tested [1]. Specifically, the mean Cmax of l-THP was 1.93 μg/mL compared to 1.11 μg/mL for d-THP, and the AUC(0-∞) for l-THP was 6.65 μg·h/mL compared to 2.03 μg·h/mL for d-THP [2]. This results in a systemic exposure that is over 3 times greater for l-THP than for d-THP when administered as the racemate.

Pharmacokinetics Stereoselectivity In Vivo Studies

Differential CYP Enzyme Inhibition Profiles Between d-THP and l-THP

The two THP enantiomers exhibit stereoselective effects on key cytochrome P450 (CYP) enzymes, which are critical for predicting drug-drug interactions. In a rat model, d-THP was found to potentially inhibit the activities of CYP2D6 and CYP1A2 isozymes, whereas l-THP inhibited CYP1A2 and induced CYP3A4 and CYP2C9 enzymes [1]. These divergent effects on drug-metabolizing enzymes indicate that substituting one enantiomer for another could drastically alter the metabolic profile of co-administered drugs or endogenous substances, leading to unexpected toxicity or lack of efficacy in research models.

Drug-Drug Interactions CYP450 Herb-Drug Interactions

OCT1 Transporter Inhibition: A Target Engagement Differentiating d-THP from l-THP

d-THP is a documented inhibitor of the organic cation transporter 1 (OCT1, SLC22A1), with a reported IC50 of 13.9 μM in MDCK-OCT1 cells [1]. While l-THP is also reported to inhibit OCT1 uptake, its affinity for dopamine receptors is far greater, making this a secondary effect. For d-THP, the moderate affinity for OCT1 represents a significant portion of its in vitro biological profile and may contribute to effects like reducing monocrotaline-induced hepatotoxicity . This OCT1 activity is a distinct experimental variable that must be considered when comparing d-THP to its enantiomer, as the ratio of dopaminergic to transporter-mediated effects will be vastly different.

OCT1 Transporter Hepatotoxicity Drug Transport

Sigma-1 Receptor Affinity: A Primary Feature of dl-THP, Not the Individual Enantiomers

The racemic mixture dl-THP demonstrates high affinity for the sigma-1 receptor (Sig-1R) with a Ki of 2.5 nM in guinea pig assays . This potent interaction is a key mechanism implicated in the analgesic effects of the racemate in neuropathic pain models [1]. While both enantiomers may interact with Sig-1R, the available quantitative binding data is specific to the racemic mixture. This suggests that the individual enantiomers, d-THP and l-THP, may not replicate this high-affinity binding to the same extent, making them unsuitable substitutes in studies designed to investigate Sig-1R-mediated pathways.

Sigma Receptor Pain Research Neuropathic Pain

CYP2D6 Mechanism-Based Inhibition: A Drug-Drug Interaction Risk of THP, Primarily Studied with dl-THP

Tetrahydropalmatine (studied primarily as the racemate, dl-THP) acts as a potent, mechanism-based inhibitor of the human cytochrome P450 enzyme CYP2D6. Detailed kinetic analysis in human liver microsomes revealed a Kinact of 0.053 min⁻¹ and a Ki of 0.26 µM [1]. This is a stronger inhibition profile than reversible inhibition (e.g., IC50 = 3.04 ± 0.26 µM for dl-THP [2]) and suggests a potential for clinically relevant drug-drug interactions with CYP2D6 substrates. The stereoselective CYP modulation data [3] indicates that d-THP specifically inhibits CYP2D6, making it a likely contributor to this mechanism-based effect.

CYP2D6 Inhibition Drug-Drug Interactions Herb-Drug Interactions

Optimal Application Scenarios for D-Tetrahydropalmatine in Scientific Research


Investigating D1/D2 Dopamine Receptor Pharmacology with Reduced Affinity

Use d-THP in experiments where a moderate-affinity, preferential D1 receptor antagonist is required, distinct from the high-affinity, D1-selective profile of l-THP. The differential Ki values (D1: 1.8 µM vs. 124 nM for l-THP) allow researchers to study receptor blockade at a different dose-response range, which can be crucial for delineating specific dopaminergic pathways in rodent behavioral models or in vitro systems. This avoids the potent, near-complete receptor blockade achieved with l-THP at lower concentrations.

In Vivo Studies Requiring Reduced CNS Exposure and Altered Pharmacokinetics

For animal studies where the high systemic exposure of l-THP is undesirable, d-THP offers a distinct advantage. Its lower Cmax and AUC (e.g., AUC of 2.03 vs 6.65 µg·h/mL for l-THP in rats) [1] provides a tool to explore dose-response relationships or to mimic a more rapidly cleared metabolite profile. This is particularly useful in pain or addiction research where the pronounced sedative effects of l-THP or dl-THP can be a confounding variable, and a milder pharmacokinetic profile is needed.

Mechanistic Studies of CYP2D6-Mediated Drug-Drug Interactions (DDIs)

Employ d-THP as a specific tool compound to investigate CYP2D6 inhibition. Since d-THP, but not l-THP, has been shown to potentially inhibit CYP2D6 activity [2], and the racemate is a known mechanism-based inhibitor of this enzyme (Kinact = 0.053 min⁻¹, Ki = 0.26 µM) [3], d-THP is the correct enantiomer for in vitro and in vivo studies aimed at predicting or mitigating DDIs with common CYP2D6 substrates. This allows for cleaner, more interpretable data compared to using the racemate, which also carries l-THP's distinct metabolic induction effects.

OCT1 Transporter Research and Hepatotoxicity Models

Utilize d-THP as a selective OCT1 inhibitor (IC50 = 13.9 µM) in cellular and in vivo models of hepatotoxicity, particularly those involving monocrotaline (MCT) [4]. Given that l-THP's potent dopamine receptor antagonism (D1 IC50 = 166 nM) would be the dominant biological activity at comparable concentrations, d-THP provides a more targeted approach for studying the role of OCT1 in drug uptake and liver injury, minimizing off-target CNS effects in the experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Tetrahydropalmatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.